molecular formula C21H28N4O3 B6916393 N-butan-2-yl-2-[4-(4-methyl-2-oxo-1H-quinoline-3-carbonyl)piperazin-1-yl]acetamide

N-butan-2-yl-2-[4-(4-methyl-2-oxo-1H-quinoline-3-carbonyl)piperazin-1-yl]acetamide

Cat. No.: B6916393
M. Wt: 384.5 g/mol
InChI Key: WOHWNGOSKUBVLV-UHFFFAOYSA-N
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Description

N-butan-2-yl-2-[4-(4-methyl-2-oxo-1H-quinoline-3-carbonyl)piperazin-1-yl]acetamide is a complex organic compound that features a quinoline core, a piperazine ring, and an acetamide group

Properties

IUPAC Name

N-butan-2-yl-2-[4-(4-methyl-2-oxo-1H-quinoline-3-carbonyl)piperazin-1-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N4O3/c1-4-14(2)22-18(26)13-24-9-11-25(12-10-24)21(28)19-15(3)16-7-5-6-8-17(16)23-20(19)27/h5-8,14H,4,9-13H2,1-3H3,(H,22,26)(H,23,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOHWNGOSKUBVLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC(=O)CN1CCN(CC1)C(=O)C2=C(C3=CC=CC=C3NC2=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-butan-2-yl-2-[4-(4-methyl-2-oxo-1H-quinoline-3-carbonyl)piperazin-1-yl]acetamide typically involves multiple steps, starting with the preparation of the quinoline core. The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene .

The piperazine ring is then introduced through a nucleophilic substitution reaction, where the quinoline derivative reacts with piperazine under basic conditions. Finally, the acetamide group is attached via an acylation reaction using acetic anhydride or acetyl chloride .

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction parameters and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-butan-2-yl-2-[4-(4-methyl-2-oxo-1H-quinoline-3-carbonyl)piperazin-1-yl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the quinoline core would yield quinoline N-oxide, while reduction of the carbonyl group would yield a hydroxyl derivative .

Scientific Research Applications

N-butan-2-yl-2-[4-(4-methyl-2-oxo-1H-quinoline-3-carbonyl)piperazin-1-yl]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-butan-2-yl-2-[4-(4-methyl-2-oxo-1H-quinoline-3-carbonyl)piperazin-1-yl]acetamide involves its interaction with specific molecular targets. The quinoline core can intercalate into DNA, disrupting its function and leading to cell death. The piperazine ring can interact with various receptors, modulating their activity. The acetamide group can form hydrogen bonds with target proteins, enhancing binding affinity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-butan-2-yl-2-[4-(4-methyl-2-oxo-1H-quinoline-3-carbonyl)piperazin-1-yl]acetamide is unique due to its combination of a quinoline core, piperazine ring, and acetamide group, which confer distinct chemical and biological properties. This combination allows for versatile applications in different fields, making it a valuable compound for research and development .

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